molecular formula C15H20N2O3 B1588941 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile CAS No. 675126-28-0

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

Cat. No. B1588941
M. Wt: 276.33 g/mol
InChI Key: QHDDZVCFDZBTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is commonly referred to as Bay K 8644 and is widely used in scientific research applications. This compound is known to have a significant impact on the biochemical and physiological processes of living organisms, making it an important tool for studying various biological systems.

Scientific Research Applications

Synthesis and Drug Development

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile plays a crucial role in the synthesis of significant pharmaceutical compounds. For example, it is involved in the synthesis of Gefitinib, an important drug used in cancer treatment. The compound is converted through various chemical reactions to form Gefitinib, demonstrating its versatility in drug synthesis (Jin, Chen, Zou, Shi, & Ren, 2005).

Anticancer Research

There is ongoing research into the development of novel anticancer agents utilizing derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. Studies have shown that certain synthesized derivatives possess potential anticancer properties. These compounds have been tested for their In-Vitro Cytotoxic Activity using assays like MTT, highlighting the compound's potential in developing new cancer treatments (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Potassium Channel Openers

Research into novel potassium channel openers (KCO's) has identified derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile as promising candidates. These compounds exhibit potent relaxant activity on smooth muscle, indicating potential therapeutic applications in diseases like hypertension, asthma, and urinary incontinence (Lin, Hsin, & Cheng, 2004).

Liquid Crystalline Behavior

Studies on luminescent compounds for potential use as mesogens have incorporated 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. These compounds, possessing a bent-core structure, exhibit intriguing liquid crystalline behavior. This research opens doors for their application in new materials and technologies (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Tubulin Polymerization Inhibition

Morpholinyl Mannich base derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile have been studied for their ability to inhibit tubulin polymerization. This research contributes to understanding how certain compounds can affect cell division, which is crucial in cancer research (Batra, Jurd, & Hamel, 1986).

Electronic and Vibrational Spectra Studies

Investigations into the electronic and vibrational spectra of derivatives of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile contribute to our understanding of their physical properties. These studies provide insights into the molecular structures and behaviors of these compounds, which can be beneficial in various scientific applications (Goel & Agarwal, 1982).

Pharmacokinetic Studies

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile is used in developing specific assays for drugs like Gefitinib. This type of research is essential for understanding how drugs are absorbed and metabolized in the body, which is crucial for drug development and safety (Saita, Fujito, & Mori, 2005).

properties

IUPAC Name

4-methoxy-3-(3-morpholin-4-ylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-18-14-4-3-13(12-16)11-15(14)20-8-2-5-17-6-9-19-10-7-17/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDZVCFDZBTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227245
Record name 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

CAS RN

675126-28-0
Record name 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-(3-morpholinopropoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxy-4-methoxybenzonitrile (34.3 kg), potassium carbonate (54.5 kg) and N,N-dimethylformamide (226 kg) was stirred and heated to approximately 85° C. A toluene solution (91.4 kg) containing N-(3-chloropropyl)morpholine (41.1 kg) was added to the heated mixture and the resultant mixture was heated to about 85° C. for an additional 10 hours. The bulk of the N,N-dimethylformamide was removed by vacuum distillation and the residue was diluted with water (286 liters). The aqueous mixture was extracted with three portions of a 1:1 mixture of heptane and ethyl acetate (239 liters, 139 liters and 139 liters respectively). The combined organic layers were washed with water, concentrated to approximately 150 liters by vacuum distillation and diluted with glacial acetic acid (133 kg). Additional solvent was removed by vacuum distillation. Addition of glacial acetic acid (84 kg) provided a solution of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (62.5 kg) in acetic acid (122 kg) which was used without further purification.
Quantity
34.3 kg
Type
reactant
Reaction Step One
Quantity
54.5 kg
Type
reactant
Reaction Step One
Quantity
226 kg
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.1 kg
Type
reactant
Reaction Step Three
Quantity
91.4 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5 g 3-Morpholine-4-yl-propan-1-ol was dissolved in dichloromethane, cooled to 0° C., 3.25 mL methanesulfonylchloride was added and the mixture was stirred for 2 h at ambient temperature. Then 7 g potassium carbonate and 3-hydroxy-4-methoxybenzonitrile were added and the reaction was stirred at 45° C. for 3 h. The mixture was concentrated and 70 mL dimethylacetamide was added and stirred at 120° C. for 3 h. After this time, the mixture was diluted with dichloromethane and extracted with water, the organic phase was dried over magnesium sulfate and concentrated.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

Citations

For This Compound
5
Citations
JQ Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2006 - Elsevier
Iressa (Gefitinib) is an orally active inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK) involved in cell signal transduction processes critical to proliferation, apoptosis…
Number of citations: 144 www.sciencedirect.com
L Wang, P Li, B Li, Y Wang, J Li, L Song - Molecules, 2017 - mdpi.com
In an attempt to explore a new class of epidermal growth factor receptor (EGFR) inhibitors, novel 4-stilbenylamino quinazoline derivatives were synthesized through a Dimorth …
Number of citations: 6 www.mdpi.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
Considerable progress has been made in the development of anticancer agents over the past few decades, and a lot of new anticancer agents from natural and synthetic sources have …
Number of citations: 62 www.sciencedirect.com
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.